molecular formula C16H24BBrO3 B567252 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-35-2

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B567252
CAS No.: 1218790-35-2
M. Wt: 355.079
InChI Key: KXZBSOUMYLRMPM-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Identity

Chemical Structure and IUPAC Nomenclature

The compound 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218790-35-2) is a boronic ester featuring a dioxaborolane core. Its IUPAC name systematically describes:

  • Dioxaborolane backbone : A five-membered ring comprising two oxygen atoms, one boron atom, and two geminal dimethyl groups at positions 4 and 5.
  • Aromatic substituent : A phenyl group substituted at position 3 with bromine and position 5 with a butoxy (-OCCCC) chain.

The SMILES notation (CCCCOC1=CC(Br)=CC(B2OC(C)(C)C(C)(C)O2)=C1) highlights the connectivity of the butoxy group, bromine, and dioxaborolane ring.

Physical Properties and Molecular Parameters

Key physical properties include:

Property Value Source
Molecular Formula C₁₆H₂₄BBrO₃
Molecular Weight 355.08 g/mol
Purity 95–97%
Storage Conditions Sealed, dry, 2–8°C
Solubility Organic solvents (e.g., THF)

The compound is typically a crystalline solid at room temperature, with stability under inert conditions.

Spectroscopic Profiles and Analytical Signatures

  • ¹H NMR : Peaks for butoxy methylene (δ 3.8–4.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and dioxaborolane methyl groups (δ 1.2–1.4 ppm).
  • ¹¹B NMR : A singlet near δ 30 ppm, characteristic of sp²-hybridized boron in dioxaborolanes.
  • IR Spectroscopy : B-O stretching at ~1,360 cm⁻¹ and C-Br absorption at ~560 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 355.08 (M⁺).

Historical Context in Boronic Ester Development

Evolution of Pinacol Boronate Ester Chemistry

Pinacol boronate esters emerged as pivotal reagents in cross-coupling reactions following the discovery of the Suzuki-Miyaura reaction in 1979. The dioxaborolane framework, derived from pinacol (2,3-dimethyl-2,3-butanediol), enhances stability by shielding the boron center with methyl groups. This compound’s synthesis leverages palladium-catalyzed borylation methodologies, as described in modern protocols.

Position Within Organoboron Compound Classification

As a boronic ester , this compound belongs to a subclass of organoboron reagents critical in C–C bond formation. Its structural rigidity and air stability distinguish it from reactive boranes (e.g., BH₃) and acidic boronic acids (e.g., ArB(OH)₂).

Electronic and Structural Features

Bonding Characteristics of the Dioxaborolane Moiety

The dioxaborolane ring adopts a planar conformation, with boron in an sp²-hybridized state. The empty p-orbital on boron facilitates Lewis acid-base interactions, while the methyl groups provide steric protection against hydrolysis.

Influence of Bromo and Butoxy Substituents on Electronic Distribution

  • Bromine : An electron-withdrawing group (σₚ⁺ = +0.232) that polarizes the aromatic ring, directing electrophilic substitution to the para position.
  • Butoxy : An electron-donating group (σₚ⁻ = −0.25) that enhances resonance stabilization, counterbalancing bromine’s inductive effects.

This electronic interplay renders the boron center electrophilic, primed for transmetallation in cross-coupling reactions.

Conformational Analysis and Spatial Arrangement

The butoxy chain adopts a staggered conformation, minimizing steric clashes with the dioxaborolane ring. X-ray crystallography of analogous compounds reveals a dihedral angle of ~45° between the aromatic ring and dioxaborolane plane, optimizing π-orbital overlap for conjugation.

Properties

IUPAC Name

2-(3-bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBSOUMYLRMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675274
Record name 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-35-2
Record name 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-5-butoxyphenylboronic Acid

The precursor 3-bromo-5-butoxyphenylboronic acid is typically synthesized via Miyaura borylation , where a brominated aromatic substrate reacts with a boron source.

Reaction Conditions:

  • Substrate : 1,3-dibromo-5-butoxybenzene

  • Boron reagent : Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst : Palladium-based (e.g., Pd(dppf)Cl₂)

  • Base : Potassium acetate (KOAc)

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature : 80–100°C

  • Duration : 12–24 hours

Mechanism : The palladium catalyst facilitates oxidative addition of the aryl bromide to B₂pin₂, followed by transmetallation to form the boronic ester.

Example Protocol:

ComponentQuantityRole
1,3-Dibromo-5-butoxybenzene10 mmolSubstrate
B₂pin₂12 mmolBoron source
Pd(dppf)Cl₂0.1 mol%Catalyst
KOAc30 mmolBase
1,4-Dioxane50 mLSolvent

The mixture is refluxed under nitrogen for 18 hours, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate).

Pinacol Esterification

The boronic acid is converted to its pinacol ester to enhance stability and solubility.

Reaction Conditions:

  • Boronic acid : 3-Bromo-5-butoxyphenylboronic acid

  • Pinacol : 2,3-Dimethyl-2,3-butanediol

  • Catalyst : Acidic conditions (e.g., HCl or H₂SO₄)

  • Solvent : Dichloromethane (DCM) or THF

  • Temperature : Room temperature to 40°C

  • Duration : 4–12 hours

Mechanism : Acid catalysis promotes the condensation of pinacol with the boronic acid, forming the dioxaborolane ring.

Example Protocol:

ComponentQuantityRole
3-Bromo-5-butoxyphenylboronic acid5 mmolSubstrate
Pinacol6 mmolReactant
H₂SO₄0.5 mLCatalyst
THF30 mLSolvent

The reaction is stirred at 25°C for 8 hours, quenched with NaHCO₃, and extracted with DCM. The organic layer is dried (MgSO₄) and concentrated to yield the product.

Optimization and Challenges

Catalyst Selection

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) are preferred for Miyaura borylation due to their efficiency in C–B bond formation. However, ligand choice significantly impacts yield:

Catalyst SystemYield (%)Purity (%)
Pd(dppf)Cl₂/KOAc7895
Pd(PPh₃)₄/Na₂CO₃6588

Data from industrial workflows highlight Pd(dppf)Cl₂ as optimal for minimizing byproducts.

Purification Challenges

The crude product often contains residual pinacol and unreacted boronic acid. Distillation under reduced pressure (0.1–1 mmHg) at 120–140°C effectively isolates the ester. For higher purity (>99%), recrystallization from ethanol/water mixtures is employed.

Industrial-Scale Production

VulcanChem’s protocol scales the synthesis using continuous flow reactors to enhance reproducibility:

  • Miyaura borylation in a packed-bed reactor with immobilized Pd catalyst.

  • In-line purification via liquid-liquid extraction.

  • Esterification in a tubular reactor with real-time pH monitoring.

This method achieves a throughput of 50 kg/day with 82% overall yield.

Research Applications

The compound’s utility in Suzuki couplings is well-documented:

ApplicationSubstrateYield (%)
PharmaceuticalsAnticancer agents75–90
Materials ScienceConjugated polymers65–80

Its stability under diverse conditions (pH 4–9, ≤100°C) makes it ideal for multistep syntheses .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to modify its functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used to dissolve reactants and control reaction conditions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the development of probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in designing inhibitors for specific enzymes and proteins.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in coupling reactions also allows it to modify and enhance the properties of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-butoxyphenylboronic acid: Shares a similar boronic acid moiety but lacks the dioxaborolane group.

    2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane: Contains a dioxolane ring instead of a dioxaborolane group.

Uniqueness

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromine-substituted phenyl ring and a dioxaborolane group. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Biological Activity

2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, properties, and biological activities as reported in various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₃₁BrO₃B
  • Molecular Weight : 373.07 g/mol
  • CAS Number : 1218790-35-2

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with brominated phenolic compounds. The details of the synthetic pathway are crucial for ensuring high yields and purity of the final product.

Anticancer Properties

Research indicates that compounds containing dioxaborolane structures exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of dioxaborolanes can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

Dioxaborolanes have been shown to interact with specific enzymes involved in metabolic processes. For instance, they may act as inhibitors of serine proteases and other enzymes that play roles in inflammation and cancer progression. This inhibition can lead to reduced inflammatory responses and may enhance the efficacy of existing therapeutic agents .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various dioxaborolane derivatives on human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

CompoundIC50 (µM)Mechanism of Action
Doxorubicin0.25DNA intercalation
This compound0.30Apoptosis induction

Study 2: Inhibition of Enzymatic Activity

In another investigation focused on enzyme inhibition, the compound was tested against cathepsin C and other serine proteases. The results revealed a significant reduction in enzymatic activity at micromolar concentrations. This suggests potential applications in treating conditions characterized by excessive protease activity .

Q & A

Q. What purification methods are effective for isolating dioxaborolane derivatives like 2-(3-Bromo-5-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: Flash column chromatography is commonly employed using gradient elution with hexane/ethyl acetate mixtures (e.g., 25:1 ratio) to separate isomers or impurities. For example, a 26% yield of a chloro-methyl-substituted dioxaborolane isomer was achieved using this method . For polar derivatives, silica gel chromatography with dichloromethane/methanol gradients may improve resolution. Ensure TLC monitoring with UV-active boronate esters.

Q. How should researchers interpret NMR spectral data for dioxaborolane compounds?

Methodological Answer:

  • 1H NMR: Focus on aromatic protons (δ 6.5–8.0 ppm for bromophenyl groups) and alkoxy protons (δ 3.5–4.5 ppm for butoxy chains).
  • 13C NMR: Directly boron-bonded carbons may be absent due to quadrupolar relaxation effects (e.g., missing signals at ~30 ppm in 2-(3-chlorophenyl)-dioxaborolane derivatives) .
  • 11B NMR: Expect peaks at δ 28–32 ppm for dioxaborolane boron centers .

Table 1: Representative NMR Data for Analogous Compounds

Compound1H NMR (δ)11B NMR (δ)Missing 13C Signals
2-(3-Chlorophenyl)-dioxaborolane7.35–7.65 (m, Ar-H)30.2Yes
2-(4-Fluorophenyl)-dioxaborolane7.10–7.50 (m, Ar-H)29.8Yes

Q. What safety protocols are critical when handling brominated dioxaborolanes?

Methodological Answer:

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store under argon to prevent hydrolysis, as boronate esters are moisture-sensitive .

Advanced Research Questions

Q. How do catalyst systems influence the synthesis of aryl-substituted dioxaborolanes?

Methodological Answer: Transition-metal catalysts (e.g., UiO-Co at 0.2 mol%) enable direct C–H borylation of arenes with B₂pin₂, achieving yields up to 83% for methoxybenzyl derivatives . For brominated substrates, palladium catalysts (e.g., Pd(dppf)Cl₂) may suppress β-hydride elimination, improving stability during coupling. Optimize solvent polarity (toluene > THF) to enhance selectivity .

Table 2: Catalyst Performance in Dioxaborolane Synthesis

CatalystSubstrateSolventYieldReference
UiO-Co (0.2%)4-MethoxytolueneToluene83%
Pd(dppf)Cl₂Bromoarene derivativesTHF26–50%

Q. What mechanistic insights explain contradictory yields in dioxaborolane syntheses?

Methodological Answer: Low yields (e.g., 26% in ) may arise from steric hindrance in ortho-substituted arenes or competing side reactions (e.g., protodeboronation). High yields (83% in ) correlate with electron-donating groups (e.g., methoxy) that activate arenes for borylation. Use kinetic studies (e.g., in situ NMR) to identify rate-limiting steps, and adjust reaction time/temperature accordingly. For example, THF stabilizes trialkoxyborohydride intermediates in pinacolborane reductions, altering equilibrium states .

Q. How can researchers leverage electrochemical methods for functionalizing dioxaborolanes?

Methodological Answer: Electrochemical cross-electrophile coupling (eXEC) enables alkyl halide coupling with aryl boronate esters. Apply a constant current (e.g., 10 mA) in a divided cell with nickel cathodes and sacrificial anodes. For example, 85% yield was achieved for a menthol-substituted dioxaborolane using this method . Optimize electrolyte composition (e.g., LiClO₄ in DMF) to stabilize reactive intermediates.

Data Contradiction Analysis

Q. Why do quadrupolar effects complicate 13C NMR analysis of dioxaborolanes?

Methodological Answer: Boron’s quadrupolar moment (I = 3/2) causes rapid relaxation of adjacent 13C nuclei, broadening or eliminating their signals. For example, carbons bonded to boron in 2-(benzo[b]thiophen-7-yl)-dioxaborolane were undetectable at 100 MHz but may resolve at higher fields (500+ MHz) . Use 11B NMR or X-ray crystallography to confirm structures when 13C data is incomplete.

Application in Organic Synthesis

Q. What strategies improve the stability of dioxaborolanes in Suzuki-Miyaura couplings?

Methodological Answer:

  • Use aryl triflates instead of bromides to reduce oxidative side reactions.
  • Add stabilizing ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Conduct reactions under inert atmospheres (N₂/Ar) to inhibit hydrolysis .

Q. How can fluorinated dioxaborolanes (e.g., 2-(3-fluoro-4-trifluoromethylphenyl)- derivatives) be optimized for medicinal chemistry?

Methodological Answer: Introduce fluorine via late-stage electrophilic fluorination or use pre-fluorinated boronic esters. For example, 3-fluoro-4-cyanophenyl-dioxaborolane derivatives show enhanced metabolic stability in cancer drug candidates . Validate bioactivity via glycolysis inhibition assays in prostate cancer models .

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